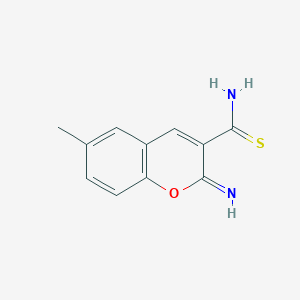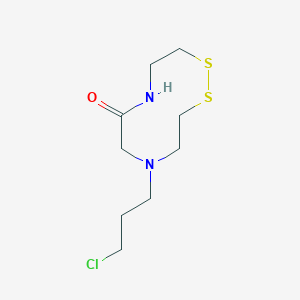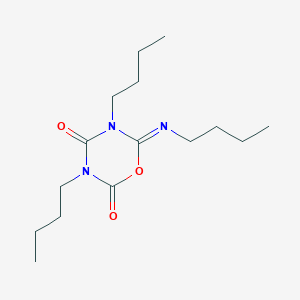
Diaziridine, 3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diaziridines are a class of organic compounds containing a three-membered ring with two nitrogen atoms The compound “Diaziridine, 3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-” is a derivative of diaziridine, characterized by the presence of a 3,4-dimethoxyphenyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diaziridines typically involves the cyclization of appropriate precursors. For “Diaziridine, 3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-”, a possible synthetic route might include:
Starting Materials: 3,4-dimethoxyphenylamine and trifluoromethyl ketone.
Cyclization Reaction: The reaction between these starting materials under specific conditions (e.g., in the presence of a base or catalyst) to form the diaziridine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Diaziridines can undergo oxidation reactions, potentially forming diazirines or other oxidized products.
Reduction: Reduction reactions might lead to the opening of the diaziridine ring, forming amines or other reduced products.
Substitution: Substitution reactions can occur at the phenyl or trifluoromethyl groups, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted diaziridines, diazirines, or amines.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Diaziridines can be used as intermediates in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Their unique structure makes them useful for studying reaction mechanisms and kinetics.
Biology and Medicine
Pharmaceuticals: Potential use in drug discovery and development due to their unique chemical properties.
Biological Probes: Used as probes in biological systems to study enzyme activity or protein interactions.
Industry
Materials Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of “Diaziridine, 3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-” would depend on its specific interactions with molecular targets. Generally, diaziridines can interact with enzymes, proteins, or nucleic acids, leading to various biological effects. The presence of the 3,4-dimethoxyphenyl and trifluoromethyl groups could influence these interactions by affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diaziridine, 3-phenyl-3-(trifluoromethyl)-: Similar structure but without the methoxy groups.
Diaziridine, 3-(3,4-dimethoxyphenyl)-: Lacks the trifluoromethyl group.
Uniqueness
The presence of both the 3,4-dimethoxyphenyl and trifluoromethyl groups in “Diaziridine, 3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-” makes it unique, potentially offering distinct chemical and biological properties compared to other diaziridines.
Propriétés
Numéro CAS |
919530-52-2 |
|---|---|
Formule moléculaire |
C10H11F3N2O2 |
Poids moléculaire |
248.20 g/mol |
Nom IUPAC |
3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)diaziridine |
InChI |
InChI=1S/C10H11F3N2O2/c1-16-7-4-3-6(5-8(7)17-2)9(14-15-9)10(11,12)13/h3-5,14-15H,1-2H3 |
Clé InChI |
WVTQKNBYOKAWQG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2(NN2)C(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14190894.png)
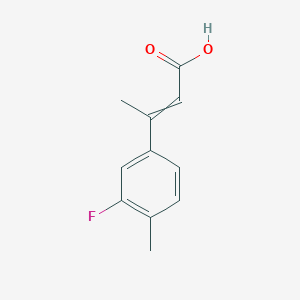
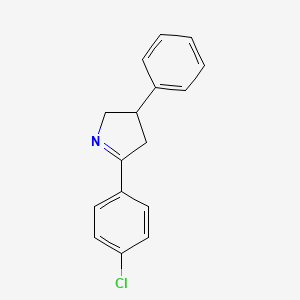

![6-{5-[4-(Trifluoromethyl)phenyl][2,4'-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14190916.png)
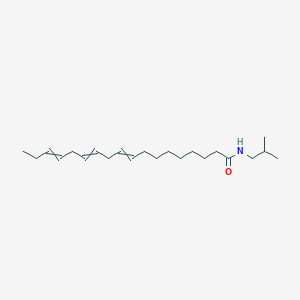
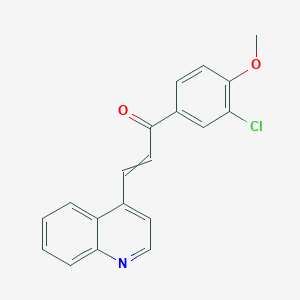


![[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile](/img/structure/B14190937.png)
